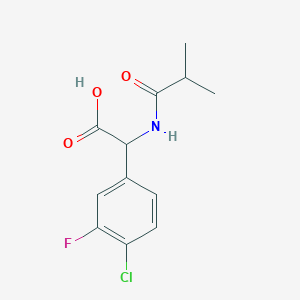![molecular formula C16H19FN2O3 B6663901 2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid](/img/structure/B6663901.png)
2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid is a synthetic organic compound featuring a complex structure that includes an indole ring, a fluorine atom, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with Butanoic Acid: The indole derivative is then coupled with butanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the indole moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the indole ring.
Substitution: Formation of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole-2-carboxylic acid: Shares the indole and fluorine moieties but lacks the butanoic acid group.
2-ethyl-2-[[(1H-indole-2-carbonyl)amino]methyl]butanoic acid: Similar structure but without the fluorine atom.
Uniqueness
2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid is unique due to the combination of the indole ring, fluorine atom, and butanoic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-3-16(4-2,15(21)22)9-18-14(20)13-8-10-7-11(17)5-6-12(10)19-13/h5-8,19H,3-4,9H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOICDXXYZQJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC2=C(N1)C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663825.png)
![3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663831.png)
![3-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663839.png)
![3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663847.png)
![3-[[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663854.png)
![3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid](/img/structure/B6663857.png)
![2-[[[2-(4-Cyano-2-methoxyphenoxy)acetyl]amino]methyl]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B6663864.png)
![2-[(2-Methoxyphenyl)methyl]-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]propanoic acid](/img/structure/B6663880.png)
![2-[(2-Methoxyphenyl)methyl]-3-[(5-sulfamoylthiophene-3-carbonyl)amino]propanoic acid](/img/structure/B6663886.png)
![2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6663897.png)
![2-[[2-[(2,3-Dichlorobenzoyl)amino]propanoylamino]methyl]-2-ethylbutanoic acid](/img/structure/B6663914.png)
![2-(4-Chloro-3-fluorophenyl)-2-[[1-(2,2-dimethylpropanoyl)piperidine-3-carbonyl]amino]acetic acid](/img/structure/B6663916.png)

![2-(4-Chloro-3-fluorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6663932.png)
